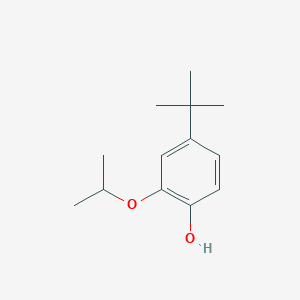

4-(tert-Butyl)-2-isopropoxyphenol

Description

Contextualization of Hindered Phenols in Organic Chemistry

Hindered phenols are a subclass of phenolic compounds where the hydroxyl group is sterically shielded by bulky alkyl groups, typically at one or both ortho positions. nih.gov This structural feature is paramount to their primary function as antioxidants. The steric hindrance around the hydroxyl group makes the phenolic proton readily available for donation to scavenge free radicals, thereby terminating oxidative chain reactions. nih.govpartinchem.com This mechanism is crucial in preventing the degradation of various materials, including plastics, rubbers, lubricants, and fuels. vinatiorganics.comwelltchemicals.com The resulting phenoxy radical is stabilized through resonance and by the bulky substituents, which prevent it from initiating new chain reactions. partinchem.com Common examples of hindered phenolic antioxidants include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). vinatiorganics.com

Structural Significance of the tert-Butyl and Isopropoxy Substituents

The molecular architecture of 4-(tert-Butyl)-2-isopropoxyphenol is defined by two key substituents on the phenol (B47542) ring: a tert-butyl group at the para position and an isopropoxy group at the ortho position.

The tert-butyl group is a bulky, electron-donating substituent that significantly influences the properties of the phenol. nih.gov Its primary role is to provide steric hindrance, a defining characteristic of hindered phenols that contributes to their antioxidant capabilities. nih.govnih.gov The tert-butyl group enhances the stability of the phenolic compound and any resulting phenoxy radical, slowing the rate of oxidation. nih.gov Furthermore, its hydrophobic nature increases the molecule's solubility in non-polar environments like oils and plastics. nih.gov

Overview of Research Trajectories in Phenol Chemistry

Research in phenol chemistry has evolved significantly over the years. Initial studies focused on the isolation of naturally occurring phenols and the elucidation of their structures. nih.gov This was followed by the development of various synthetic methodologies to access a wide array of substituted phenols. nih.govnumberanalytics.com Traditional methods often involved harsh reaction conditions and could suffer from a lack of regioselectivity. nih.gov

More recent research has shifted towards the development of more efficient, selective, and sustainable synthetic methods. numberanalytics.com This includes the use of transition-metal catalyzed cross-coupling reactions and C-H functionalization to introduce substituents at specific positions on the phenol ring. oregonstate.eduorganic-chemistry.org Green chemistry principles are also a major focus, with an emphasis on using renewable feedstocks, solvent-free reactions, and recyclable catalysts. numberanalytics.com Another significant trajectory is the exploration of the biological activities of phenolic compounds, particularly their antioxidant properties, which has led to their investigation in the context of human health and disease. nih.gov The application of phenols in materials science, particularly in the synthesis of polymers and functional materials, remains an active area of research. oregonstate.eduwikipedia.org

Current Gaps and Future Directions in the Study of Substituted Phenols

Despite extensive research, several gaps and opportunities remain in the study of substituted phenols. A primary challenge is the development of synthetic methods that allow for complete and programmable control over the substitution pattern on the phenol ring, especially for highly substituted derivatives. oregonstate.edu While significant progress has been made, achieving high yields and selectivities for complex substitution patterns can still be difficult.

Future research will likely focus on several key areas:

Novel Synthetic Methodologies: The development of new catalytic systems and reaction pathways to access novel substituted phenols with high efficiency and atom economy. numberanalytics.comelsevierpure.com This includes photocatalytic methods for phenol synthesis under mild conditions. elsevierpure.comrsc.org

Sustainable Chemistry: A continued push towards greener synthetic routes, utilizing biomass-derived feedstocks and environmentally benign reaction conditions. numberanalytics.com

Advanced Materials: The design and synthesis of phenolic compounds with tailored electronic and photophysical properties for applications in organic electronics, sensors, and other advanced materials.

Biological and Medicinal Chemistry: A deeper understanding of the mechanisms of action of phenolic compounds in biological systems, moving beyond general antioxidant activity to more specific molecular targets. acs.org This includes the design of phenolic compounds with enhanced bioavailability and targeted delivery.

The study of asymmetrically substituted phenols like this compound, which possess a unique combination of steric and electronic properties, falls within these future directions.

Objectives of Advanced Chemical Investigation on this compound

A comprehensive chemical investigation of this compound would aim to address the current lack of specific data on this compound. The primary objectives of such a study would be:

Synthesis and Characterization: To develop and optimize a high-yield, regioselective synthesis of this compound and to fully characterize its structure and physicochemical properties using modern analytical techniques.

Reactivity Studies: To investigate the reactivity of the phenolic hydroxyl group and the aromatic ring, including its acidity (pKa), susceptibility to electrophilic aromatic substitution, and its behavior in oxidation reactions.

Antioxidant Activity Evaluation: To quantitatively assess the antioxidant capacity of this compound using various assays and to compare its efficacy to well-known commercial antioxidants. This would involve studying its ability to scavenge different types of free radicals.

Computational Modeling: To employ theoretical calculations to understand the electronic structure, orbital energies, and steric properties of the molecule, and to correlate these findings with the experimentally observed reactivity and antioxidant activity.

Exploration of Potential Applications: Based on the gathered data, to identify potential applications for this compound, for instance, as a novel antioxidant in polymer stabilization or as a synthon for more complex molecules.

The fulfillment of these objectives would provide a thorough understanding of this specific substituted phenol and contribute valuable knowledge to the broader field of phenol chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20O2 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

4-tert-butyl-2-propan-2-yloxyphenol |

InChI |

InChI=1S/C13H20O2/c1-9(2)15-12-8-10(13(3,4)5)6-7-11(12)14/h6-9,14H,1-5H3 |

InChI Key |

WJHVAEMUONAQQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(C)(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Tert Butyl 2 Isopropoxyphenol and Its Precursors

Historical and Current Strategies for Phenol (B47542) Derivatization

The derivatization of phenols is a cornerstone of organic synthesis, with applications ranging from pharmaceuticals to materials science. numberanalytics.com The synthesis of 4-(tert-butyl)-2-isopropoxyphenol involves the strategic introduction of a tert-butyl group and an isopropoxy group onto the phenol backbone.

Ortho-Alkylation and Alkoxylation Techniques

Ortho-alkylation of phenols, the introduction of an alkyl group at the position adjacent to the hydroxyl group, has been a long-standing challenge in organic synthesis. Traditional methods like Friedel-Crafts alkylation often lead to a mixture of ortho and para isomers, with the para product typically favored. orgsyn.org Achieving high ortho-selectivity has been the focus of significant research.

One historical approach involves the use of aluminum salts of aromatic thiols, such as aluminum thiophenoxide, as ortho-directing catalysts for the alkylation of phenols with olefins. google.com This method allows for the principal alkylation at the ortho-position at temperatures between 30 and 250°C. google.com More recent advancements include the use of rhenium catalysts, such as Re2(CO)10, which have been shown to selectively catalyze the ortho-alkylation of phenols with alkenes. orgsyn.org This method is notable for its high regioselectivity, stopping at the mono-alkylation stage. orgsyn.org Another strategy involves a google.comyoutube.comsigmatropic rearrangement of dialkyl sulfoxides activated by thionyl chloride or phenyl chlorosulphinate to achieve ortho-alkylation. rsc.org

Alkoxylation, the introduction of an alkoxy group, is another key transformation. Ethoxylation, a common type of alkoxylation, involves the reaction of a substrate like phenol with ethylene (B1197577) oxide. youtube.com This reaction is typically catalyzed by a strong base like potassium hydroxide (B78521) at elevated temperatures and pressures. youtube.com A milder approach for the alkoxylation of phenols involves the use of cyclic organic carbonates in the presence of potassium iodide as a catalyst, which avoids the need for strong acids or bases. google.com The Williamson ether synthesis is a classic and versatile method for preparing ethers, including phenolic ethers, by reacting a phenoxide with an alkyl halide. gordon.edumasterorganicchemistry.com This SN2 reaction works best with primary alkyl halides to avoid elimination side reactions. masterorganicchemistry.com

Regioselective Introduction of tert-Butyl and Isopropoxy Groups

The regioselective introduction of a bulky tert-butyl group at the para-position of a phenol is a crucial step in synthesizing the precursor to this compound. The acid-catalyzed alkylation of phenol with isobutene is a common industrial method for producing 4-tert-butylphenol (B1678320), though it also yields the ortho-isomer as a major byproduct. wikipedia.org A range of acidic catalysts, including sulfuric acid, phosphoric acid, boron trifluoride, activated clays, and zeolites, can be used for this transformation. scientificupdate.com The bulky tert-butyl group can also serve as a positional protecting group, blocking the reactive para position to direct subsequent reactions to the ortho-position, and can later be removed via a retro-Friedel-Crafts reaction. scientificupdate.com The tert-butylation of phenol with tert-butyl alcohol over H-β zeolite has been studied, revealing a preference for a concerted mechanism where 4-tert-butylation has a lower activation barrier. psu.edu

With the para-position occupied by the tert-butyl group, the subsequent introduction of the isopropoxy group is directed to one of the ortho-positions. The Williamson ether synthesis is a suitable method for this step, where 4-tert-butylphenol is first deprotonated with a base to form the corresponding phenoxide, which then reacts with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) to form the desired this compound. The choice of base and solvent is critical to favor the desired O-alkylation over potential C-alkylation.

Novel Catalytic Approaches in Phenol Synthesis

Recent advancements in catalysis have provided more efficient and selective methods for the synthesis of substituted phenols and their derivatives.

Transition Metal-Mediated Couplings for Phenolic Ethers

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of C-O bonds, offering milder alternatives to traditional methods. The Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide, has been a long-standing method for synthesizing diaryl ethers. synarchive.comwikipedia.org Modern variations of the Ullmann reaction utilize soluble copper catalysts and ligands, allowing the reaction to proceed at lower temperatures. wikipedia.orgorganic-chemistry.org For instance, the use of N,N-dimethylglycine as a ligand allows the copper-catalyzed coupling of phenols with aryl iodides or bromides to occur at 90°C. organic-chemistry.org Picolinic acid has also been identified as an effective ligand for the copper-catalyzed O-arylation of phenols under mild conditions. nih.gov

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org This method provides a powerful alternative to the Ullmann condensation, often with broader substrate scope and milder reaction conditions. wikipedia.orgresearchgate.net These palladium-catalyzed systems can efficiently couple a wide range of phenols with aryl halides. researchgate.net

Organocatalytic Routes to Substituted Phenols

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Substituted phenols can act as recyclable organophotoredox catalysts for certain transformations. acs.org While direct organocatalytic synthesis of this compound is not extensively documented, organocatalytic principles can be applied to the synthesis of its precursors. For example, the development of organocatalytic methods for the selective ortho-alkylation or alkoxylation of phenols could provide more sustainable and metal-free synthetic routes. Research has shown that simple phenol derivatives can act as precatalysts in photoredox reactions, highlighting the potential for developing novel organocatalytic systems for phenol functionalization. acs.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. essentialchemicalindustry.org These principles can be applied to the synthesis of this compound to improve its sustainability.

Key green chemistry principles include:

Prevention: It is better to prevent waste than to treat it after it has been created. essentialchemicalindustry.orgnih.gov

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. essentialchemicalindustry.orgacs.org

Less Hazardous Chemical Synthesis: Methods should use and generate substances with little or no toxicity. essentialchemicalindustry.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. royalsocietypublishing.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org

Reduce Derivatives: Unnecessary derivatization should be minimized or avoided. nih.govacs.org

In the context of synthesizing this compound, applying these principles could involve:

Utilizing catalytic methods for both the tert-butylation and isopropoxylation steps to reduce waste and improve atom economy. acs.org

Employing solvent-free reaction conditions or using greener solvents like water or ionic liquids. royalsocietypublishing.orgresearchgate.net

Developing one-pot procedures to minimize purification steps and reduce solvent usage. nih.gov

Using recyclable catalysts to minimize waste and reduce costs. numberanalytics.com

For example, the use of solid acid catalysts like zeolites for the tert-butylation of phenol is a greener alternative to corrosive liquid acids, as the catalyst can be easily separated and potentially reused. scientificupdate.com Similarly, developing catalytic Williamson ether synthesis procedures that operate under milder conditions with less hazardous reagents would align with green chemistry principles. The use of flow chemistry can also enhance the sustainability of pharmaceutical processes by providing precise control and improving efficiency. nih.gov

Table 1: Comparison of Catalytic Systems for Ortho-Alkylation of Phenols

| Catalytic System | Substrates | Key Features | Reference |

|---|---|---|---|

| Re2(CO)10 | Phenols, Alkenes | High ortho-selectivity, mono-alkylation | orgsyn.org |

| Aluminum Thiophenoxide | Phenols, Olefins | Ortho-directing | google.com |

| [RuCl2(p-cymene)]2 | Phenolic Carbamates | Selective ortho-alkenylation | nih.gov |

Table 2: Transition Metal-Mediated C-O Bond Forming Reactions

| Reaction | Catalyst | Ligand (if applicable) | Key Features | Reference |

|---|---|---|---|---|

| Ullmann Condensation | Copper | N,N-Dimethylglycine | Milder conditions (90°C) | organic-chemistry.org |

| Ullmann Condensation | Copper | Picolinic Acid | Mild conditions, tolerates various functional groups | nih.gov |

| Buchwald-Hartwig Ether Synthesis | Palladium | Various Phosphine Ligands | Broad substrate scope, milder than traditional Ullmann | wikipedia.orgresearchgate.net |

Solvent-Free Reactions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions, simplify product purification, and lower processing costs. nih.gov

For the synthesis of the precursor, 4-tert-butylcatechol (B165716) (4-TBC), traditional methods often employ acid catalysts in organic solvents. rayeneh.com However, greener alternatives are emerging. One approach involves the use of functionalized acidic ionic liquids, which can act as both the catalyst and the solvent medium. google.com This method facilitates the alkylation of catechol with methyl tert-butyl ether (MTBE), offering benefits such as low corrosiveness, minimal environmental pollution, and the potential for catalyst recycling. google.com

The subsequent etherification of 4-tert-butylcatechol to form the target product, this compound, is typically achieved via the Williamson ether synthesis. francis-press.com This reaction can be adapted to solvent-free conditions using phase-transfer catalysis (PTC). researchgate.net A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. jetir.orgyoutube.com This is particularly useful for reactions between an organic-insoluble nucleophile (like a phenoxide salt) and an organic-soluble electrophile (like an alkyl halide). ias.ac.in

One documented method for the solvent-free etherification of phenols utilizes Polyethylene glycol (PEG) as the phase-transfer catalyst. researchgate.net In this solid-liquid PTC system, aromatic ethers have been synthesized in excellent yields (above 86%) by reacting phenols with alkylating agents. researchgate.net This approach avoids the need for traditional organic solvents, making the process more environmentally benign. researchgate.net The use of the organic substrate itself as the organic phase is another strategy to eliminate solvents, which can lead to higher conversions and reduced process costs by avoiding solvent recovery steps. ias.ac.in

Atom Economy and Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired final product. nih.govprimescholars.com It provides a different perspective on efficiency than reaction yield, which only considers the amount of product obtained. nih.gov

The synthesis of this compound can be analyzed in its two principal stages:

Synthesis of 4-tert-butylcatechol (Precursor): This step is typically a Friedel-Crafts alkylation of catechol with an agent like isobutylene (B52900) or MTBE. rayeneh.com Addition reactions, and related reactions like this electrophilic aromatic substitution, are generally considered highly atom-economical because most, if not all, atoms of the reactants are incorporated into the product. nih.gov For instance, the reaction of catechol with isobutylene to form 4-tert-butylcatechol is a direct addition with no byproducts.

Williamson Ether Synthesis of this compound: This step involves the reaction of the 4-tert-butylcatecholate anion with an isopropyl halide (e.g., 2-bromopropane). This is a substitution reaction and is inherently less atom-economical. primescholars.com The reaction generates a stoichiometric amount of a salt byproduct (e.g., sodium bromide), the atoms of which are not incorporated into the final ether product and are therefore considered waste. primescholars.com

The percentage atom economy can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% primescholars.com

The following table provides a theoretical calculation for the etherification step.

| Reactant | Molecular Formula | Molecular Weight (g/mol) | Product | Molecular Formula | Molecular Weight (g/mol) | Atom Economy (%) |

|---|---|---|---|---|---|---|

| Sodium 4-tert-butylcatecholate | C10H13NaO2 | 204.20 | This compound | C13H20O2 | 208.30 | 63.6 |

| 2-Bromopropane | C3H7Br | 122.99 |

Note: The calculation assumes the reaction of sodium 4-tert-butylcatecholate with 2-bromopropane. The byproduct is Sodium Bromide (NaBr, MW = 102.89 g/mol). Atom Economy = [208.30 / (204.20 + 122.99)] * 100 = 63.6%.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters such as temperature, time, and reactant ratios is crucial for maximizing product yield and minimizing side reactions. numberanalytics.com

Optimization of 4-tert-butylcatechol (Precursor) Synthesis: Research on the synthesis of 4-TBC from catechol and MTBE using sulfuric acid as a catalyst has identified optimal process parameters. researchgate.net By monitoring the reaction progress, it was found that specific conditions could lead to a high concentration of the desired 4-TBC product while minimizing the formation of the 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) byproduct. researchgate.net

| Parameter | Optimized Value |

|---|---|

| Mass Ratio (Catechol:MTBE) | 1:1 |

| Catalyst Dosage (% of Catechol mass) | 6% |

| Reaction Temperature | 120 ± 2 °C |

| MTBE Addition Time | 2.0 - 2.5 hours |

| Reaction Time after Addition | 1.5 hours |

| Resulting 4-TBC Content | 84.3% |

Optimization of Williamson Ether Synthesis: For the etherification step, the choice of catalyst and the amount of reactants are critical variables. In the phase-transfer catalyzed etherification of a catechol derivative, the yield can be significantly influenced by the type and amount of catalyst used. phasetransfercatalysis.com Studies comparing catalysts like tetrabutylammonium (B224687) bromide (TBAB) and 18-crown-6 (B118740) have shown that PTC has a positive effect on yield, and that increasing the catalyst loading can further enhance it. phasetransfercatalysis.com Furthermore, increasing the equivalents of the alkylating agent can drive the reaction to completion. phasetransfercatalysis.com

| Catalyst | Catalyst Loading (mol%) | Equivalents of Alkylating Agent | Yield (%) |

|---|---|---|---|

| None | 0 | 2.2 | 72.9 |

| TBAB | 1 | 2.2 | 76.3 |

| TBAB | 5 | 2.2 | 86.6 |

| 18-crown-6 | 10 | 2.2 | 81.0 |

| 18-crown-6 | 5 | 3.0 | 100 |

Advanced Spectroscopic and Structural Elucidation of 4 Tert Butyl 2 Isopropoxyphenol and Its Synthetic Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 4-(tert-Butyl)-2-isopropoxyphenol and its synthetic intermediates, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete assignment of proton (¹H) and carbon (¹³C) signals, offering insights into the molecular structure and purity.

2D NMR Techniques (COSY, HSQC, HMBC) for Complete Assignment

Synthetic Intermediates:

4-tert-Butylcatechol (B165716): In a Correlation Spectroscopy (COSY) spectrum of 4-tert-butylcatechol, cross-peaks would be expected between the adjacent aromatic protons. rsc.org Heteronuclear Single Quantum Coherence (HSQC) experiments would show correlations between the aromatic protons and their directly attached carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range couplings, for instance, from the protons of the tert-butyl group to the quaternary carbon and the aromatic carbons it is attached to, as well as between the aromatic protons and neighboring carbons.

2-Isopropoxyphenol (B44703): For 2-isopropoxyphenol, COSY spectra would show correlations between the methine proton of the isopropoxy group and the methyl protons. On the aromatic ring, correlations between adjacent protons would also be observed. HSQC would link these protons to their respective carbons. HMBC is particularly useful here to confirm the connectivity of the isopropoxy group to the aromatic ring, showing correlations from the methine proton to the aromatic carbon at the point of attachment.

This compound:

For the target molecule, a complete assignment would be achieved as follows:

COSY: Would confirm the coupling between the three adjacent aromatic protons and the coupling between the methine and methyl protons of the isopropoxy group.

HSQC: Would unambiguously assign the protonated aromatic and aliphatic carbons.

HMBC: Would be crucial for assigning the quaternary carbons. Correlations would be expected from the tert-butyl protons to the C4 and the quaternary tert-butyl carbon, and from the isopropoxy methine proton to the C2 of the aromatic ring.

Table 1: ¹H NMR Data for Synthetic Intermediates

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4-tert-Butylcatechol | 1.23 | s | 9H | -C(CH₃)₃ |

| 6.68 | d | 1H | Ar-H | |

| 6.75 | dd | 1H | Ar-H | |

| 6.83 | d | 1H | Ar-H | |

| 2-Isopropoxyphenol | 1.32 | d | 6H | -CH(CH₃)₂ |

| 4.45 | sept | 1H | -CH(CH₃)₂ | |

| 6.78-6.95 | m | 4H | Ar-H |

Note: Data is compiled from publicly available spectral databases and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Data for Synthetic Intermediates

| Compound | Chemical Shift (δ) ppm | Assignment |

| 4-tert-Butylcatechol | 31.5 | -C(CH₃)₃ |

| 34.0 | -C(CH₃)₃ | |

| 112.9 | Ar-C | |

| 115.4 | Ar-C | |

| 115.8 | Ar-C | |

| 140.7 | Ar-C | |

| 141.1 | Ar-C | |

| 145.8 | Ar-C | |

| 2-Isopropoxyphenol | 22.1 | -CH(CH₃)₂ |

| 71.3 | -CH(CH₃)₂ | |

| 114.9 | Ar-C | |

| 115.8 | Ar-C | |

| 120.5 | Ar-C | |

| 121.2 | Ar-C | |

| 145.9 | Ar-C | |

| 147.2 | Ar-C |

Note: Data is compiled from publicly available spectral databases and may vary depending on the solvent and experimental conditions.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or monitoring the progress of a reaction without the need for identical reference standards for each analyte. frontiersin.orgrsc.orgox.ac.uknih.gov The signal intensity in ¹H NMR is directly proportional to the number of nuclei, allowing for accurate quantification when experimental parameters are properly controlled. nih.gov

For the synthesis of this compound, qNMR could be employed to:

Determine the purity of the final product: By integrating a well-resolved signal of the analyte and comparing it to the integral of a known amount of an internal standard, the absolute purity can be calculated.

Monitor reaction conversion: By taking aliquots from the reaction mixture at different time points, the relative ratios of starting materials, intermediates, and the final product can be determined, providing kinetic information about the reaction. For hindered phenols, selecting a non-overlapping signal is key for accurate quantification. researchgate.net

Solid-State NMR for Polymorphs and Conformational Analysis

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. Unlike in solution, where rapid tumbling averages out anisotropic interactions, in the solid state, these interactions provide detailed structural information. mq.edu.au

For this compound, ssNMR could be used to:

Identify and characterize polymorphs: Different crystalline forms of the same compound will give distinct ssNMR spectra due to differences in their crystal packing and molecular conformation.

Analyze conformational features: The chemical shifts in ssNMR are sensitive to the local electronic environment, which is influenced by the conformation of the molecule. For example, the orientation of the isopropoxy group relative to the phenol (B47542) ring could be investigated. For substituted phenols, ssNMR has been used to study the effects of substituents on the polymer matrix. mq.edu.au

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal Diffraction Analysis

To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database. However, analysis of structurally similar compounds allows for predictions of its likely solid-state conformation. The analysis would reveal bond lengths, bond angles, and torsion angles, confirming the connectivity and providing precise details about the molecular geometry. For instance, the planarity of the benzene (B151609) ring and the orientation of the tert-butyl and isopropoxy substituents would be determined with high precision.

Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is governed by intermolecular interactions. For this compound, the following interactions would be expected to play a significant role in the crystal packing:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can form hydrogen bonds with the oxygen atom of the isopropoxy group or the hydroxyl group of a neighboring molecule. This is a dominant interaction in the crystal packing of many phenols. mq.edu.aursc.org

Studies on other substituted phenols have shown that the nature and position of the substituents can lead to different packing motifs, such as the formation of helical hydrogen-bonded arrays. mq.edu.au Hirshfeld surface analysis is a modern tool used to visualize and quantify these intermolecular interactions in the crystal lattice. mq.edu.au

Information Not Available for this compound

Following a comprehensive search of scientific databases and public resources, detailed experimental data for the chemical compound This compound is not available. The specific information required to generate an article on its advanced spectroscopic and structural elucidation, as per the requested outline, could not be located.

The search for this specific isomer did not yield a registered CAS number, nor were there any published High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR), or Raman spectroscopy data. While information is available for related compounds and other isomers, such as 2-(tert-Butyl)-4-isopropoxyphenol, the strict requirement to focus solely on this compound prevents the use of analogous data.

Without access to the necessary experimental results for accurate mass determination, fragmentation pathways, purity analysis, and vibrational band assignments, it is not possible to construct the scientifically accurate and detailed article as requested.

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Conjugation Effects

Electronic (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. For aromatic compounds like this compound and its precursors, UV-Vis spectroscopy provides significant insights into their electronic structure, particularly the effects of substituents on the π-electron system of the benzene ring. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically a π bonding orbital or a non-bonding orbital, n) to a higher energy anti-bonding orbital (π*).

In phenols, the primary electronic transitions observed are π→π* transitions associated with the benzene ring. The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are highly sensitive to the nature of the substituents attached to the ring. Functional groups can significantly alter the electronic distribution and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The target molecule, this compound, possesses three key substituents on the phenolic ring: a hydroxyl (-OH), an isopropoxy (-OCH(CH₃)₂), and a para-directing tert-butyl group (-C(CH₃)₃). The hydroxyl and isopropoxy groups are strong auxochromes, meaning they contain non-bonding electron pairs (n-electrons) on the oxygen atoms that can be delocalized into the aromatic π-system. This extension of conjugation increases the energy of the HOMO, thereby reducing the HOMO-LUMO energy gap. Consequently, less energy is required for the π→π* transition, leading to a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene (λmax ≈ 255 nm). The tert-butyl group, an alkyl substituent, contributes a weak, electron-donating inductive effect.

The synthetic intermediates leading to this compound provide a stepwise view of how these electronic effects accumulate. A probable key intermediate is 4-tert-butylcatechol, which already contains the influential hydroxyl and tert-butyl groups. Studies on substituted catechols show that their electronic spectra are a result of the π molecular orbitals interacting with the substituents. nih.gov Another important precursor, 4-tert-butylphenol (B1678320), shows characteristic UV absorption that allows for its concentration to be monitored during chemical processes like photocatalytic degradation. researchgate.net The NIST database provides a UV-Visible spectrum for 4-tert-butylphenol, showing absorption peaks around 278 nm and 284 nm, with a more intense band at lower wavelengths. nist.gov The introduction of a second hydroxyl group to form 4-tert-butylcatechol, or the subsequent etherification to form the final product, is expected to further shift the absorption maxima to longer wavelengths due to enhanced electron donation and conjugation. For instance, studies on the complexation of TBC show it forms colored products with absorption maxima well into the visible region (e.g., 490 nm with sodium hydroxide), indicating a significant change in the electronic structure. mt.com

The table below summarizes the UV absorption data for relevant related compounds, illustrating the influence of various substituents on the phenolic chromophore.

| Compound Name | CAS Number | λmax (nm) | Solvent/Conditions | Reference |

| Benzene | 71-43-2 | 255 | Ethanol | shimadzu.com |

| Phenol | 108-95-2 | ~270 | Various | shimadzu.com |

| 4-tert-Butylphenol | 98-54-4 | 278, 284 | Not Specified | nist.gov |

| 4-tert-Butylcatechol | 98-29-3 | 275 | Not Specified | shimadzu-webapp.eu |

| Catechol | 120-80-9 | 276 | Water | researchgate.net |

| 4-Methoxyphenol | 150-76-5 | 293 | Not Specified | sielc.com |

| 4-tert-Butylcatechol (complex) | 98-29-3 | 490 | Alcoholic NaOH | mt.com |

This table is interactive. You can sort and filter the data as needed.

The data clearly demonstrates the bathochromic effect of electron-donating substituents. Phenol absorbs at a longer wavelength than benzene. The addition of a tert-butyl group in 4-tert-butylphenol causes a further slight red shift. Catechol, with two hydroxyl groups, absorbs at a longer wavelength than phenol. This trend highlights the cumulative electronic influence of the substituents, which is foundational to understanding the electronic absorption profile of the more complex this compound.

Computational and Theoretical Investigations of 4 Tert Butyl 2 Isopropoxyphenol

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational in elucidating the electronic and geometric properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to provide a detailed picture of the molecule's behavior at the atomic level.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 4-(tert-butyl)-2-isopropoxyphenol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find its equilibrium geometry.

The resulting structure would reveal key bond lengths and angles. The phenolic ring is expected to be largely planar, with the bulky tert-butyl and isopropoxy groups influencing the local geometry. The electronic structure analysis would further detail the distribution of electrons within the molecule, highlighting the impact of the electron-donating tert-butyl and isopropoxy groups on the aromatic system. These substituents increase the electron density of the phenol (B47542) ring, which has significant implications for the molecule's reactivity.

Table 1: Illustrative Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

| C-O (phenolic) bond length | ~ 1.37 Å |

| O-H (phenolic) bond length | ~ 0.96 Å |

| C-O (isopropoxy) bond length | ~ 1.38 Å |

| C-C (ring-tert-butyl) bond length | ~ 1.54 Å |

| C-O-H bond angle | ~ 109° |

| C-O-C (isopropoxy) bond angle | ~ 118° |

Note: These are representative values and would be precisely determined by specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the electron-donating nature of the tert-butyl and isopropoxy groups would be expected to raise the energy of the HOMO, making the molecule a better electron donor and more susceptible to electrophilic attack. The HOMO is likely to be localized on the electron-rich phenol ring, particularly on the oxygen atom and the ortho and para positions. The LUMO, conversely, would be distributed over the aromatic ring, representing the regions where an incoming nucleophile would attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Implication |

| HOMO | -5.5 to -6.0 | High energy indicates strong electron-donating ability. |

| LUMO | +1.0 to +1.5 | Positive energy suggests resistance to accepting electrons. |

| HOMO-LUMO Gap | 6.5 to 7.5 | A smaller gap suggests higher reactivity. |

Note: These are illustrative energy values derived from typical DFT calculations on substituted phenols.

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface.

In this compound, the MEP surface would show a region of negative potential (typically colored red) around the phenolic oxygen atom, indicating its high electron density and propensity to act as a hydrogen bond acceptor or a site for electrophilic attack. The hydroxyl hydrogen would exhibit a region of positive potential (blue), making it a potential hydrogen bond donor. The aromatic ring would also show regions of negative potential, enhanced by the electron-donating substituents.

Analysis of the charge distribution, for instance through Mulliken or Natural Bond Orbital (NBO) population analysis, would provide quantitative values for the partial charges on each atom, further confirming the polarization of the molecule.

Table 3: Illustrative Partial Atomic Charges for Key Atoms in this compound

| Atom | Predicted Partial Charge (NBO) |

| Phenolic Oxygen | ~ -0.7 e |

| Hydroxyl Hydrogen | ~ +0.5 e |

| Isopropoxy Oxygen | ~ -0.6 e |

| Carbon at position 1 (with OH) | ~ +0.2 e |

| Carbon at position 2 (with O-iPr) | ~ +0.15 e |

| Carbon at position 4 (with t-Bu) | ~ -0.1 e |

Note: These values are representative and depend on the computational method used.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape. nih.govrsc.org

For this compound, a key area of conformational flexibility is the rotation around the C-O bond of the isopropoxy group and the bonds within the isopropyl moiety itself. MD simulations, performed in a solvent to mimic realistic conditions, would reveal the preferred orientations of this group relative to the phenol ring and the energetic barriers between different conformations. This information is crucial as the conformation can influence the molecule's reactivity and its interactions with other molecules. For instance, certain conformations might shield the phenolic hydroxyl group, affecting its antioxidant activity. nih.gov

Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and elucidating the mechanisms of its reactions. For phenols, common reactions include oxidation and electrophilic aromatic substitution. numberanalytics.com

Transition State Characterization

To study a chemical reaction computationally, the transition state (TS) must be located and characterized. The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

For example, in the oxidation of this compound, which is relevant to its potential as an antioxidant, the reaction would likely proceed via hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a radical species. acs.org Computational methods can be used to model this process, locating the transition state for the hydrogen abstraction. acs.orgnih.gov

The characterization of the TS involves confirming that it has exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate. The energy of the TS, relative to the reactants, gives the activation energy of the reaction, a key determinant of the reaction rate. rsc.orgresearchgate.net By mapping the reaction pathway from reactants to products through the transition state, a detailed understanding of the reaction mechanism can be achieved. For electrophilic aromatic substitution, computational studies can predict the regioselectivity (i.e., whether the electrophile will add to the ortho, meta, or para position) by comparing the activation energies for each pathway. nih.gov

Reaction Energetics and Kinetics Modeling

The antioxidant potential of hindered phenols like this compound is intrinsically linked to the energetics and kinetics of their reactions with free radicals. Computational modeling is a powerful tool to elucidate these mechanisms at a molecular level.

The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The efficiency of this process is largely governed by the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates easier hydrogen donation and thus enhances antioxidant activity. The tert-butyl group at the para position and the isopropoxy group at the ortho position electronically influence the phenolic O-H bond. The tert-butyl group, being an electron-donating group, can stabilize the resulting phenoxyl radical through inductive effects, which may lower the BDE. nih.gov

Kinetic modeling of hindered phenols often involves studying their reactions with proxy radicals, such as the peroxyl radical (ROO•). The key reactions in an autoxidation process that are inhibited by a phenolic antioxidant (ArOH) are:

Initiation: Production of free radicals (R•)

Propagation: R• + O₂ → ROO•

Propagation: ROO• + RH → ROOH + R•

Inhibition: ROO• + ArOH → ROOH + ArO•

Inhibition: R• + ArOH → RH + ArO•

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the activation energies (Ea) and reaction rate constants (k) for these inhibition reactions. A lower activation energy for the hydrogen abstraction from the phenol by a peroxyl radical indicates a more efficient antioxidant.

A hypothetical data table for the reaction energetics of this compound with a peroxyl radical, as would be determined by DFT calculations, is presented below.

| Reaction Parameter | Calculated Value (kcal/mol) | Computational Method |

| O-H Bond Dissociation Enthalpy | Value | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Activation Energy (vs. ROO•) | Value | DFT (e.g., M06-2X/6-311+G(d,p)) |

| Reaction Enthalpy (vs. ROO•) | Value | DFT (e.g., M06-2X/6-311+G(d,p)) |

Note: The values in this table are placeholders and would need to be determined through specific computational chemistry studies.

Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies, UV-Vis spectra)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For phenolic compounds, functionals like B3LYP or mPW1PW91 with a basis set such as 6-311+G(2d,p) often provide good agreement with experimental data.

While predicted NMR data for this compound is not available, experimental data for the related compounds 2-isopropoxyphenol (B44703) chemicalbook.com and 2,4-di-tert-butylphenol (B135424) chemicalbook.com can provide an estimate of the expected chemical shifts. The presence of the electron-donating tert-butyl and isopropoxy groups would influence the electron density distribution in the aromatic ring, leading to characteristic shifts.

Interactive Table: Experimental ¹H NMR Data of Related Compounds

| Compound | Aromatic Protons (ppm) | Hydroxyl Proton (ppm) | Alkyl Protons (ppm) |

| 2-Isopropoxyphenol | 6.8-7.1 | ~5.0 (broad) | 1.3 (d, 6H), 4.5 (sept, 1H) |

| 2,4-di-tert-butylphenol | 6.6-7.3 | ~4.9 (s) | 1.3 (s, 9H), 1.4 (s, 9H) |

Data sourced from publicly available spectral databases.

IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups within a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. For phenolic compounds, the characteristic O-H stretching frequency is of particular interest. In this compound, this band is expected to be broad due to hydrogen bonding. The C-H stretching frequencies of the aromatic ring and the alkyl groups, as well as the C-O stretching frequencies, are also key features.

UV-Vis Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra. nih.govresearchgate.net The calculations yield the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λ_max). For phenolic compounds, the π→π* transitions of the aromatic ring are typically observed. The substitution pattern on the benzene (B151609) ring significantly affects the position and intensity of these absorptions.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, using a continuum model such as the Polarizable Continuum Model (PCM).

For this compound, the solvent can affect several key properties:

Molecular Geometry: In polar solvents, the geometry of the molecule may be slightly altered due to dipole-dipole interactions.

Spectroscopic Properties: The positions of NMR, IR, and UV-Vis signals can shift depending on the solvent polarity and its ability to form hydrogen bonds. For example, the O-H stretching frequency in the IR spectrum is highly sensitive to hydrogen bonding with the solvent.

Reaction Energetics and Kinetics: Solvent can influence the stability of reactants, transition states, and products, thereby altering the activation energies and reaction rates. For the antioxidant activity of this compound, a polar solvent could stabilize the phenoxyl radical intermediate, potentially affecting the kinetics of the inhibition reaction. Studies on related phenols have shown that protic solvents can competitively adsorb on catalyst surfaces, reducing the accessibility for reactants. mdpi.com

Interactive Table: Expected Solvent Effects on Properties of this compound

| Property | Effect of Increasing Solvent Polarity |

| O-H BDE | May decrease due to stabilization of the phenoxyl radical. |

| ¹H NMR of OH proton | Downfield shift in proton-accepting solvents. |

| IR ν(O-H) | Redshift (lower frequency) and broadening in H-bonding solvents. |

| UV-Vis λ_max | May exhibit a solvatochromic shift (red or blue). |

Chemical Reactivity and Derivatization Studies of 4 Tert Butyl 2 Isopropoxyphenol

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in 4-(tert-Butyl)-2-isopropoxyphenol, readily participating in reactions such as etherification, esterification, and oxidation.

Etherification and Esterification Reactions

The hydroxyl group of this compound can be readily converted into ethers and esters under standard laboratory conditions. These reactions are fundamental in modifying the compound's polarity, solubility, and biological activity.

Etherification: The formation of an ether linkage typically proceeds via a Williamson ether synthesis. The phenolic proton is first removed by a base, such as sodium hydride or a carbonate, to form a phenoxide ion. This nucleophilic phenoxide then displaces a halide from an alkyl halide to form the corresponding ether. The bulky tert-butyl and isopropoxy groups can sterically hinder the approach of very large alkyl halides.

Esterification: Esterification can be achieved through several methods. The most common is the reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Alternatively, Fischer esterification, involving direct reaction with a carboxylic acid under acidic catalysis, can be employed, though it is a reversible process. Transesterification is also a viable method, where the phenol (B47542) displaces an alcohol from an existing ester, often catalyzed by an acid or base. organic-chemistry.org

| Reaction Type | Reagents | Product |

| Etherification | Alkyl halide (R-X), Base (e.g., NaH) | 4-(tert-Butyl)-2-isopropoxy-1-(alkoxy)benzene |

| Esterification | Acyl chloride (RCOCl), Base (e.g., Pyridine) | 4-(tert-Butyl)-2-isopropoxyphenyl acetate (B1210297) |

| Esterification | Acid anhydride ((RCO)₂O), Base | 4-(tert-Butyl)-2-isopropoxyphenyl acetate |

| Fischer Esterification | Carboxylic acid (RCOOH), Acid catalyst | 4-(tert-Butyl)-2-isopropoxyphenyl ester |

Oxidation Pathways leading to Phenoxy Radicals and Quinone Methides

The phenolic hydroxyl group makes this compound susceptible to oxidation, leading to the formation of phenoxy radicals and subsequently to quinone methides. These reactive intermediates are of significant interest due to their potential roles in various chemical and biological processes.

The initial step in the oxidation is the abstraction of the hydrogen atom from the hydroxyl group, forming a resonance-stabilized phenoxy radical. This process can be initiated by various oxidizing agents, including enzymes like peroxidases or chemical oxidants such as ferricyanide. scispace.com The stability of this radical is enhanced by the electron-donating effects of the isopropoxy and tert-butyl groups.

The formed phenoxy radical can then undergo further reactions. One significant pathway for phenols with a para-alkyl substituent is the formation of a quinone methide. This occurs through a disproportionation mechanism or further oxidation. scispace.com The formation of quinone methides from similar structures, such as eugenol, has been studied, providing a model for the reactivity of this compound. oup.comnih.govnih.gov The presence of the tert-butyl group at the para position directs the formation of a quinone methide at the ortho position.

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the strong electron-donating and ortho-, para-directing hydroxyl and isopropoxy groups. The bulky tert-butyl group, however, introduces significant steric hindrance that influences the regioselectivity of these reactions.

Halogenation, Nitration, and Sulfonation

Halogenation: The electron-rich aromatic ring readily undergoes halogenation (bromination, chlorination) even without a Lewis acid catalyst, a reaction characteristic of activated phenols. wikipedia.orgchegg.com The incoming electrophile will be directed to the positions ortho and para to the powerful activating hydroxyl and isopropoxy groups. Given that the para position is blocked by the tert-butyl group, substitution is expected to occur at the positions ortho to the hydroxyl and isopropoxy groups. Steric hindrance from the adjacent bulky groups will play a crucial role in determining the major product. stackexchange.com

Nitration: Nitration of hindered phenols can be achieved using various nitrating agents. The use of nitric acid can sometimes lead to dealkylation or the formation of undesired byproducts. google.com Milder and more selective nitrating agents, such as tert-butyl nitrite, have been developed for the nitration of phenols, offering a greater degree of control. nih.govresearchgate.net The substitution pattern is expected to follow the same directing effects as in halogenation, with the nitro group entering at the available ortho positions.

Sulfonation: The sulfonation of phenols is a reversible reaction and the regioselectivity can be temperature-dependent. youtube.com Reaction with concentrated sulfuric acid will introduce a sulfonic acid group onto the aromatic ring. The position of sulfonation will be influenced by the directing effects of the existing substituents and steric considerations. The use of halosulfonic acids in a mixed solvent system is another method for the sulfonation of phenols. google.com

| Reaction | Reagent | Expected Major Product(s) |

| Bromination | Br₂ | 6-Bromo-4-(tert-butyl)-2-isopropoxyphenol |

| Nitration | HNO₃ / H₂SO₄ or t-BuONO | 4-(tert-Butyl)-2-isopropoxy-6-nitrophenol |

| Sulfonation | H₂SO₄ | 4-(tert-Butyl)-5-hydroxy-2-isopropoxybenzenesulfonic acid |

Friedel-Crafts Alkylation/Acylation (if applicable)

Friedel-Crafts reactions on phenols can be challenging due to the coordination of the Lewis acid catalyst with the phenolic oxygen. However, under certain conditions, these reactions can be performed.

Friedel-Crafts Alkylation: The alkylation of phenols with tert-butyl alcohol in the presence of an acid catalyst is a known industrial process. acs.orgijarse.com For this compound, further alkylation would likely occur at the remaining vacant ortho position, although steric hindrance would be a significant barrier. The use of the tert-butyl group as a removable protecting group in Friedel-Crafts reactions is a known strategy. scientificupdate.com

Friedel-Crafts Acylation: Acylation of phenols typically requires harsher conditions than alkylation. The Fries rearrangement of a phenyl ester (formed as described in section 5.1.1) under Friedel-Crafts conditions can lead to the formation of an ortho- or para-hydroxyaryl ketone. Given the substitution pattern of this compound, a Fries rearrangement of its acetate ester would be expected to yield an acylated product at the available ortho position.

Modifications of the Alkyl Side Chains (tert-Butyl and Isopropoxy)

Direct chemical modification of the unreactive tert-butyl and isopropoxy side chains is generally difficult under standard laboratory conditions.

tert-Butyl Group: The tert-butyl group is known for its high stability. However, under certain conditions, such as a retro-Friedel-Crafts reaction, it can be cleaved from the aromatic ring. scientificupdate.com This dealkylation is typically carried out using a strong acid catalyst. There is also evidence of metabolic pathways in certain microorganisms that can hydroxylate and further degrade the tert-butyl group of 4-tert-butylphenol (B1678320). researchgate.netnih.gov

Isopropoxy Group: The ether linkage of the isopropoxy group is generally stable. Cleavage of aryl ethers typically requires harsh conditions, such as strong acids like HBr or HI. The stability of isopropyl sulfonate esters suggests that the isopropoxy group would likely be stable under many reaction conditions. nih.gov Oxidative cleavage of the aromatic ring itself is a possibility under strong oxidative conditions, which would lead to the degradation of the entire molecule. nih.govrsc.org

Functional Group Interconversions

Functional group interconversions for this compound would primarily involve reactions of the phenolic hydroxyl group and the isopropoxy ether linkage.

The phenolic hydroxyl group is the most reactive site for many functional group interconversions. Like other phenols, it is weakly acidic and can be deprotonated by a suitable base to form a phenoxide ion. This enhances its nucleophilicity, allowing for a range of subsequent reactions.

Etherification: The hydroxyl group can be converted into an ether. A common method is the Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide.

Esterification: The phenol can be esterified to form a phenyl ester. This is typically achieved by reacting it with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine to neutralize the HCl byproduct. For instance, vanillin, a methoxyphenol, can be esterified at its phenolic hydroxyl group. fip.org

Conversion to Sulfonate Esters: The hydroxyl group can be transformed into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. youtube.com These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions.

The isopropoxy group, being an ether, is generally less reactive. Cleavage of the isopropyl-aryl ether bond would require harsh conditions, such as refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

Oxidation or Reduction of Side Chains (if relevant)

The side chains of this compound, the tert-butyl group and the isopropoxy group, are generally robust and not readily oxidized or reduced under standard conditions.

The tert-butyl group is highly resistant to oxidation due to the absence of benzylic protons. While alkylarenes can often be oxidized at the benzylic position to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO4), this is not feasible for a tert-butyl group. imperial.ac.uk

The isopropoxy group is also stable to many oxidizing and reducing agents. Severe conditions that might lead to its cleavage are more likely to affect other parts of the molecule first.

The primary site of oxidation on the molecule is the phenol ring itself. Hindered phenols are well-known for their antioxidant properties, which stem from their ability to be oxidized to stable phenoxyl radicals. vinatiorganics.comrasayanjournal.co.in This reactivity can be harnessed to form new C-C or C-O bonds. Under certain oxidative conditions, phenols can dimerize or undergo other coupling reactions.

Cyclization and Rearrangement Reactions

Specific cyclization or rearrangement reactions involving this compound are not documented. However, phenols with appropriate side chains can undergo intramolecular cyclization reactions. For example, if a side chain containing a nucleophile or an electrophile were introduced, it could potentially react with the phenol ring or the hydroxyl group to form a new heterocyclic ring system.

Rearrangement reactions are also plausible under certain conditions. For instance, the Fries rearrangement could occur if the corresponding phenyl ester derivative is treated with a Lewis acid, leading to the migration of the acyl group from the phenolic oxygen to an ortho or para position on the aromatic ring. Given that the para position is blocked by the tert-butyl group, migration would be directed to the available ortho positions. Claisen rearrangement could occur if an allyl ether derivative were synthesized from the parent phenol.

Synthesis and Characterization of Novel Derivatives

While there is a lack of specific reports on the synthesis and characterization of novel derivatives starting from this compound, its structure lends itself to the creation of a variety of new compounds. The reactivity of the phenolic hydroxyl group is the most straightforward handle for derivatization.

For example, reacting this compound with epichlorohydrin (B41342) would likely produce the corresponding glycidyl (B131873) ether, a common reaction for phenols used in the synthesis of epoxy resins. wikipedia.org

Furthermore, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could introduce new functional groups onto the aromatic ring. The directing effects of the hydroxyl, isopropoxy, and tert-butyl groups would influence the position of substitution. The strongly activating and ortho, para-directing hydroxyl and isopropoxy groups would likely direct incoming electrophiles to the positions ortho and para to them, while considering the steric hindrance from the bulky tert-butyl and isopropoxy groups.

The synthesis of such novel derivatives would be followed by their purification and characterization using standard analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to determine the molecular structure.

Infrared (IR) spectroscopy to identify functional groups.

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Elemental Analysis to determine the elemental composition.

Investigation of Intrinsic Chemical Mechanisms of 4 Tert Butyl 2 Isopropoxyphenol

Radical Scavenging Mechanisms in Chemical Systems

The antioxidant activity of 4-(tert-Butyl)-2-isopropoxyphenol is primarily attributed to its ability to donate its phenolic hydrogen atom to a free radical, thus neutralizing it and terminating the radical chain reaction. The presence of an electron-donating tert-butyl group at the para position and an isopropoxy group at the ortho position to the hydroxyl group influences the electronic environment and steric accessibility of the phenolic proton, thereby modulating its reactivity. The principal mechanisms by which this compound is expected to scavenge radicals are Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Proton-Coupled Electron Transfer (PCET).

Hydrogen Atom Transfer (HAT) Pathways

The most common mechanism for phenolic antioxidants is the Hydrogen Atom Transfer (HAT) pathway. In this process, the phenolic hydroxyl group donates its hydrogen atom directly to a radical species (R•), resulting in the formation of a stable phenoxyl radical and a neutralized molecule (RH).

Reaction: Ar-OH + R• → Ar-O• + RH

The efficiency of the HAT mechanism is largely governed by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen atom donation. The electron-donating nature of the tert-butyl group at the para position and the isopropoxy group at the ortho position are expected to stabilize the resulting phenoxyl radical through resonance and inductive effects, thereby lowering the O-H BDE of this compound. The steric hindrance provided by the bulky tert-butyl and isopropoxy groups can also play a role in the stability of the resulting phenoxyl radical. nih.gov

Single Electron Transfer (SET) Mechanisms

In the Single Electron Transfer (SET) mechanism, the phenolic compound first donates an electron to the free radical, forming a radical cation (Ar-OH•+) and an anion (R-). This is typically followed by the deprotonation of the radical cation to yield the phenoxyl radical and a proton.

Reaction:

Ar-OH + R• → Ar-OH•+ + R-

Ar-OH•+ → Ar-O• + H+

The feasibility of the SET mechanism is dependent on the ionization potential of the phenol (B47542) and the electron affinity of the radical. The electron-donating substituents on this compound would lower its ionization potential, making the initial electron transfer step more favorable in polar solvents that can stabilize the resulting charged species. For a thermal SET to be observable, the energy of the resulting radical pair should be relatively close to that of the starting closed-shell state. nih.gov

Kinetic and Thermodynamic Studies of Chemical Reactions

Reaction Rate Constants and Activation Energies

The reaction rate constants for the radical scavenging activity of phenolic compounds are crucial for determining their efficiency as antioxidants. For the HAT mechanism, the rate constant is influenced by the activation energy, which is related to the O-H bond dissociation enthalpy. Phenols with lower BDEs generally exhibit higher rate constants for hydrogen atom donation.

The activation energy for the reaction of a phenolic antioxidant with a free radical is the minimum energy required to initiate the reaction. For this compound, the electron-donating substituents are expected to lower the activation energy for the HAT reaction, thus increasing the reaction rate. The table below provides illustrative data for related phenolic compounds to contextualize the expected kinetic behavior.

| Phenolic Compound | Radical | Solvent | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|---|

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Peroxyl Radical | Chlorobenzene | 1.3 x 10⁴ | ~20 |

| 2,4,6-tri-tert-butylphenol | Galvinoxyl | Toluene | Variable | Variable |

| 4-methoxyphenol | DPPH• | Methanol | 2.5 x 10³ | ~25 |

Disclaimer: The data in this table are for illustrative purposes to show typical values for related phenolic antioxidants and are not experimental values for this compound.

Equilibrium Constants for Chemical Transformations

The equilibrium constant for the reaction between a phenolic antioxidant and a free radical indicates the position of the equilibrium and the extent to which the radical is scavenged. A large equilibrium constant signifies that the products (phenoxyl radical and neutralized molecule) are favored at equilibrium.

The thermodynamics of the reaction are governed by the change in Gibbs free energy (ΔG), which is related to the changes in enthalpy (ΔH) and entropy (ΔS). For the HAT reaction, the enthalpy change is primarily determined by the difference in the BDE of the phenolic O-H bond being broken and the H-R bond being formed. Given the expected stability of the phenoxyl radical of this compound, the equilibrium for its reaction with many common free radicals is expected to lie far to the right, indicating effective scavenging.

| Phenolic Compound | O-H Bond Dissociation Enthalpy (BDE) (kcal/mol) | Ionization Potential (IP) (eV) |

|---|---|---|

| Phenol | 87.5 | 8.5 |

| 4-methylphenol | 85.5 | 8.2 |

| 2,6-di-tert-butylphenol | 81.0 | 8.0 |

Disclaimer: The data in this table are for illustrative purposes to show typical values for related phenolic antioxidants and are not experimental values for this compound.

Interaction Mechanisms with Inorganic Species or Non-Biological Surfaces

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific interaction mechanisms of this compound with inorganic species or non-biological surfaces. While the fundamental structure of this compound, a substituted phenol, suggests potential for such interactions, specific experimental studies and detailed findings are not publicly available at this time.

Chelation or Complexation with Metal Ions in Solution

No specific studies detailing the chelation or complexation of this compound with metal ions in solution were found. Phenolic compounds, in general, are known to act as chelating agents due to the presence of the hydroxyl group, which can deprotonate and form coordination complexes with various metal ions. The oxygen atom of the isopropoxy group could also potentially participate in forming a chelate ring, which would enhance the stability of the metal complex.

Hypothetically, the chelation process would involve the displacement of a proton from the phenolic hydroxyl group and the subsequent coordination of the resulting phenoxide ion and the ether oxygen to a metal ion. The stability of such a complex would be influenced by several factors, including the nature of the metal ion (its charge, size, and electronic configuration), the pH of the solution (which affects the deprotonation of the phenol), and the solvent used.

However, without experimental data, any discussion of binding constants, coordination geometry, or the spectroscopic characteristics of potential metal complexes of this compound remains purely speculative. There are no published data tables or research findings to populate such a discussion.

Adsorption Behavior on Material Surfaces

Similarly, there is a lack of specific research on the adsorption behavior of this compound on material surfaces. The adsorption of organic molecules onto surfaces is a complex phenomenon governed by various intermolecular forces, such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

The structure of this compound, with its polar hydroxyl and ether groups and its nonpolar tert-butyl and benzene (B151609) ring components, suggests that it could adsorb onto a variety of surfaces. For instance, the hydroxyl group could form hydrogen bonds with polar surfaces like silica (B1680970) or metal oxides. The aromatic ring could interact with graphitic surfaces through π-π stacking interactions.

The efficiency and nature of adsorption would be described by adsorption isotherms (e.g., Langmuir, Freundlich) and kinetics, which can only be determined through empirical investigation. Factors such as the specific surface area and porosity of the adsorbent material, the concentration of the compound in solution, temperature, and pH would all play critical roles.

As no experimental studies have been published, data on the adsorption capacity, equilibrium constants, or the thermodynamics of the adsorption of this compound on any specific material surface is not available. Therefore, no data tables can be generated.

Applications of 4 Tert Butyl 2 Isopropoxyphenol in Non Biological and Industrial Contexts

Role as a Synthetic Intermediate for Advanced Organic Materials

The reactivity of the phenolic ring and the hydroxyl group makes 4-(tert-Butyl)-2-isopropoxyphenol a versatile building block in organic synthesis for the creation of more complex molecules with specialized functions.

While specific polymers derived from this compound are not widely documented in publicly available literature, its structure is analogous to other substituted phenols used in polymer chemistry. Phenolic compounds are fundamental precursors for various polymers, most notably phenolic resins (phenol-formaldehyde resins). The tert-butyl group at the para position in this compound would act as a chain terminator in the polymerization with formaldehyde, allowing for the control of molecular weight and the production of linear, soluble oligomers or resins. These resins could find use in coatings, adhesives, and composites where specific solubility and processing characteristics are required.

Furthermore, the hydroxyl group can be chemically modified, for instance, by reaction with epichlorohydrin (B41342) to form a glycidyl (B131873) ether. This resulting epoxy resin monomer, functionalized with the tert-butyl and isopropoxy groups, could then be polymerized to create specialty epoxy resins with tailored properties such as enhanced thermal stability or specific solubility, imparted by the bulky alkyl substituents.

Phenolic compounds are extensively used as precursors for the synthesis of ligands for metal catalysts. The hydroxyl group of this compound can be a key anchoring point for constructing multidentate ligands. For example, through Mannich-type reactions or other derivatizations, coordinating groups such as phosphines, amines, or other heterocycles can be introduced ortho to the hydroxyl group.

The steric bulk provided by the tert-butyl and isopropoxy groups is a crucial feature in ligand design. These bulky substituents can create a specific steric environment around a metal center, influencing the selectivity and activity of the catalyst. For instance, in polymerization catalysis, the shape of the ligand can control the stereochemistry of the resulting polymer. Similarly, in cross-coupling reactions, sterically demanding ligands can promote reductive elimination and prevent side reactions, leading to higher yields and cleaner product formation. While specific catalytic systems employing ligands derived directly from this compound are not prominent in the literature, the fundamental principles of ligand synthesis suggest its potential in this field.

Applications as an Additive in Industrial Formulations

The inherent chemical properties of this compound, particularly its antioxidant capabilities, make it a candidate for use as an additive to enhance the stability and lifespan of various industrial products.

The primary industrial application for sterically hindered phenols is as antioxidants. mdpi.com The phenolic hydroxyl group can donate a hydrogen atom to reactive radical species (such as peroxy radicals), neutralizing them and terminating the auto-oxidation chain reactions that lead to the degradation of organic materials. nih.gov The resulting phenoxy radical is stabilized by resonance and by the steric hindrance of the adjacent isopropoxy and ortho-disposed tert-butyl groups, which prevents it from initiating new oxidation chains.

In polymers such as polyolefins, styrenics, and synthetic rubbers, the addition of small quantities of phenolic antioxidants like this compound can protect the material from degradation during high-temperature processing and throughout its service life, preserving its mechanical properties and appearance. researchgate.netresearchgate.net In fuels, these antioxidants prevent the formation of gums and sludge that can result from oxidative processes during storage. The hydrophobic nature imparted by the tert-butyl and isopropoxy groups enhances its solubility in non-polar environments like polymers and fuels. mdpi.com

Table 1: Postulated Antioxidant Mechanism

| Step | Description |

| Initiation | Formation of free radicals (R•) in the organic material due to heat, light, or mechanical stress. |

| Propagation | R• reacts with oxygen to form a peroxy radical (ROO•), which then abstracts a hydrogen from another molecule of the organic material to form a hydroperoxide (ROOH) and a new free radical (R•). |

| Termination | This compound (ArOH) donates its phenolic hydrogen to the peroxy radical (ROO•), forming a stable phenoxy radical (ArO•) and a hydroperoxide. The ArO• is too stable to continue the chain reaction. |

Similar to their function in polymers and fuels, phenolic antioxidants are crucial for the stabilization of industrial lubricants and coatings. In lubricating oils, they prevent oxidative thickening and the formation of sludge and varnish, which can impair equipment performance. The thermal stability conferred by the sterically hindering groups is particularly valuable in high-temperature applications. vulcanchem.com